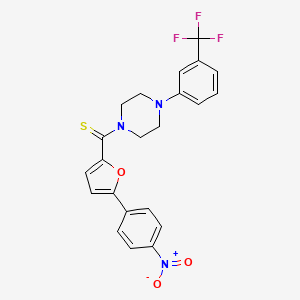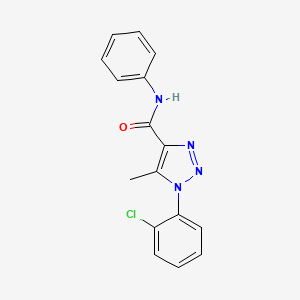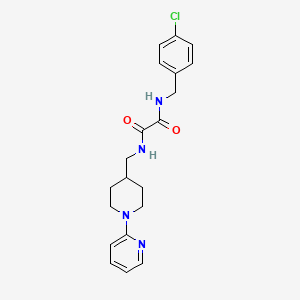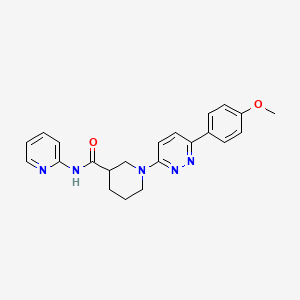![molecular formula C22H21N3O3S2 B2663762 N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 683780-00-9](/img/structure/B2663762.png)
N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including a furan ring, a thieno[2,3-d]pyrimidin ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thieno[2,3-d]pyrimidin rings would likely contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups and heterocyclic rings present in the molecule .Applications De Recherche Scientifique
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, particularly the classical analogue identified as the most potent dual inhibitor known to date, highlight the scaffold's utility in developing therapies targeting cancer and other diseases where inhibition of TS and DHFR is beneficial (Gangjee et al., 2008).
Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Another research explored the synthesis and anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, highlighting the thieno[2,3-d]pyrimidine scaffold's capacity to yield compounds with significant cytotoxic effects against leukemia cell lines. This underscores the potential of such derivatives in developing novel anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Glutaminase Inhibitors for Cancer Therapy
Research into BPTES analogs, which include structures related to the thieno[2,3-d]pyrimidine derivatives, focuses on their role as glutaminase inhibitors. These inhibitors show promise in cancer therapy by targeting glutamine metabolism in tumor cells, demonstrating potent activity in vitro and in mouse models. This area of research offers insights into targeting metabolic pathways in cancer cells as a therapeutic strategy (Shukla et al., 2012).
Development of Antimicrobial Agents
The synthesis and evaluation of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for their antimicrobial activity represent another application of related compounds. These studies indicate the versatility of the thieno[2,3-d]pyrimidine scaffold in generating new molecules with potential as antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Ravindra, Vagdevi, & Vaidya, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-24(4-2)18(26)14-30-22-23-20-19(16(13-29-20)17-11-8-12-28-17)21(27)25(22)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVUXMUENZUSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2663680.png)
![N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2663681.png)


![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2663686.png)
![N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663688.png)
![N-(3-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2663690.png)




![tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2663699.png)

![(E)-4-(Dimethylamino)-1-[3-(2-methoxyphenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B2663702.png)
